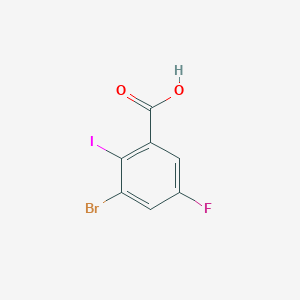
T Epitope, Serinyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
T Epitope, Serinyl: is a compound with the molecular formula C17H30N2O13 and a molecular weight of 470.43 3-O-beta-D-galactosyl-N-acetyl-alpha-D-galactosaminyl-1-O-serine . This compound is a cancer-associated carbohydrate tumor antigen, which has been studied for its potential use in immunotherapy and the development of diagnostic monoclonal antibodies .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of T Epitope, Serinyl involves the glycosylation of serine with galactose and N-acetylgalactosamine. The reaction conditions typically include the use of glycosyl donors and acceptors, along with catalysts to facilitate the glycosylation process. Specific details on the reaction conditions and catalysts used can vary depending on the desired yield and purity of the compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale glycosylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications for research and potential therapeutic use .
化学反応の分析
Types of Reactions: T Epitope, Serinyl can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Common reagents include nucleophiles or electrophiles, depending on the type of substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may result in reduced derivatives of this compound .
科学的研究の応用
T Epitope, Serinyl has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: It is used to study the interactions between carbohydrates and proteins, particularly in the context of immune recognition.
Medicine: It is investigated for its potential use in cancer immunotherapy, as it can serve as a target for monoclonal antibodies and cancer vaccines.
Industry: It is used in the development of diagnostic tools and therapeutic agents for cancer treatment
作用機序
The mechanism of action of T Epitope, Serinyl involves its recognition by the immune system. It is presented on the surface of cells by major histocompatibility complex (MHC) molecules, where it can be recognized by T cell receptors (TCRs) on T cells. This recognition process triggers an immune response, leading to the activation of T cells and the targeting of cancer cells expressing the antigen .
類似化合物との比較
Tn Antigen: Another cancer-associated carbohydrate antigen with similar glycosylation patterns.
Sialyl-Tn Antigen: A sialylated derivative of the Tn antigen, also associated with cancer.
Lewis Antigens: A family of carbohydrate antigens involved in cell-cell recognition and immune responses.
Uniqueness: T Epitope, Serinyl is unique due to its specific glycosylation pattern, which makes it a distinct target for immune recognition. Its potential use in cancer immunotherapy and diagnostic applications highlights its importance in scientific research and medicine .
特性
分子式 |
C17H30N2O13 |
|---|---|
分子量 |
470.4 g/mol |
IUPAC名 |
3-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-aminopropanoic acid |
InChI |
InChI=1S/C17H30N2O13/c1-5(22)19-9-14(32-17-13(26)12(25)10(23)7(2-20)31-17)11(24)8(3-21)30-16(9)29-4-6(18)15(27)28/h6-14,16-17,20-21,23-26H,2-4,18H2,1H3,(H,19,22)(H,27,28) |
InChIキー |
XDMCWZFLLGVIID-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1C(C(C(OC1OCC(C(=O)O)N)CO)O)OC2C(C(C(C(O2)CO)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Bromo-3-cyclopentyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13897649.png)



![Ethyl 2-oxo-1,2,5,6-tetrahydropyrimido[4,5-E]indolizine-7-carboxylate](/img/structure/B13897667.png)

![6,8-Dibromo-3-fluoro-imidazo[1,2-A]pyrazine](/img/structure/B13897674.png)





